molecular formula C7H11F2N3 B2885662 2-(2-Azidoethyl)-1,1-difluorocyclopentane CAS No. 2126176-96-1

2-(2-Azidoethyl)-1,1-difluorocyclopentane

Cat. No. B2885662
CAS RN: 2126176-96-1
M. Wt: 175.183
InChI Key: KHNPCVKFLMIFPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the azidoethyl group and the fluorine atoms onto the cyclopentane ring. This could potentially be achieved through various organic chemistry reactions, such as nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure would be largely defined by the cyclopentane ring, which is a type of cycloalkane and has a puckered conformation. The azidoethyl group would likely project from this ring, and the two fluorine atoms would also be attached to the cyclopentane .


Chemical Reactions Analysis

The azido group is known for its reactivity and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The presence of fluorine atoms could also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the azido group could increase the compound’s reactivity, and the fluorine atoms could influence its electronegativity and polarity .

Scientific Research Applications

Azide Chemistry in Peptide Synthesis

Azides are pivotal in the synthesis of 1H-[1,2,3]-triazoles, a class of compounds with significant synthetic and medicinal chemistry applications. The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, known as the Click reaction, is regiospecific and has been successfully applied to solid-phase peptide synthesis. This methodology allows for the incorporation of 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the utility of azides in the modular construction of complex molecules (Tornøe, Christensen, & Meldal, 2002).

Cyclopentane Analogues in Medicinal Chemistry

The structural motif of cyclopentane, including difluorinated variants, plays a crucial role in medicinal chemistry. The unique and important moiety of bicyclo[1.1.1]pentan-1-amine demonstrates the synthetic challenges and opportunities presented by cyclopentane analogues. Efforts to develop scalable synthetic routes to these compounds highlight their potential in creating novel therapeutic agents (Goh et al., 2014).

Application in Strain-Release Functionalization

Strain-release functionalization strategies offer a pathway to incorporate small, strained ring systems into molecules at any stage of their synthesis. This approach, applicable to bioconjugation and peptide labeling, underscores the versatility of cyclopentane derivatives in modifying lead compounds to explore uncharted chemical space (Lopchuk et al., 2017).

Safety and Efficacy of Azide Reagents

The development of safer azide reagents for synthetic applications is critical for their broader adoption in chemical research. Studies on azidobenziodoxolone (ABX) and its derivatives highlight the importance of safety and efficacy in the use of azide reagents for synthetic chemistry, including azidation reactions and ring expansions (Alazet et al., 2018).

Safety and Hazards

As with any compound containing an azido group, care would need to be taken due to the group’s high reactivity. Azides can sometimes be explosive, so appropriate safety measures should be taken when handling such compounds .

Future Directions

The compound could potentially be used in various areas of research, particularly those involving bioconjugation or the study of fluorinated compounds . Its unique structure could make it useful in the development of new synthetic methods or materials.

properties

IUPAC Name

2-(2-azidoethyl)-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c8-7(9)4-1-2-6(7)3-5-11-12-10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNPCVKFLMIFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Azidoethyl)-1,1-difluorocyclopentane

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